Didesethyl Chloroquine Hydroxyacetamide
Overview
Description
Didesethyl Chloroquine Hydroxyacetamide is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C16H20ClN3O2 and a molecular weight of 321.80 g/mol . It is primarily used in research settings, particularly in the study of proteomics and antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didesethyl Chloroquine Hydroxyacetamide typically involves the modification of chloroquine. The process includes the removal of ethyl groups and the addition of a hydroxyacetamide group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Didesethyl Chloroquine Hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted chloroquine derivatives .
Scientific Research Applications
Didesethyl Chloroquine Hydroxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of Didesethyl Chloroquine Hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin, thereby killing the parasite . Additionally, it may interfere with the replication of viral RNA, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound, primarily used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and antiviral properties.
Cletoquine: Another chloroquine derivative with potential antiviral applications.
Uniqueness
Didesethyl Chloroquine Hydroxyacetamide is unique due to its specific structural modifications, which enhance its binding affinity to certain biological targets. This makes it a valuable compound for research in antiviral therapies and proteomics .
Biological Activity
Didesethyl Chloroquine Hydroxyacetamide (CAS Number: 1159977-30-6) is a derivative of chloroquine, a well-known antimalarial agent. This compound has gained attention due to its potential biological activities beyond its parent compound, particularly in the context of viral infections and cellular processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀ClN₃O₂ |
Molecular Weight | 321.80 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Storage Conditions | +4°C |
These properties indicate that the compound is stable under typical laboratory conditions and can be stored at low temperatures to maintain its integrity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound, particularly against the chikungunya virus (CHIKV). A molecular docking study demonstrated that this compound exhibits a high binding affinity for the P23^pro-zbd domain of CHIKV, which is crucial for viral replication. The results showed that this compound could potentially inhibit viral infectivity by disrupting key protein interactions necessary for the virus's lifecycle .
Key Findings from Molecular Docking Studies
- Binding Affinity : this compound showed better binding affinities compared to other chloroquine derivatives.
- Target Residues : Important amino acids involved in stable ligand-protein interactions were identified, including Thr1312, Ala1355, and Asp1364.
- Implications : These findings suggest that this compound could be a candidate for developing new antiviral therapies against CHIKV .
Antiparasitic Activity
As a derivative of chloroquine, this compound retains significant antiplasmodic activity. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated that this compound could effectively reduce parasitemia levels in infected erythrocytes .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Autophagy : Similar to chloroquine, it inhibits autophagy processes within cells, which are critical for various cellular functions and pathogen clearance.
- Modulation of Immune Responses : It has been observed to influence immune responses by promoting cytokine production, which may enhance host defense mechanisms against infections .
Case Study 1: Efficacy Against CHIKV
In a controlled laboratory setting, researchers administered this compound to cell cultures infected with CHIKV. The results demonstrated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral agent.
Case Study 2: Antimalarial Activity
A comparative study involving various chloroquine derivatives included this compound. The study found that it exhibited comparable efficacy to standard treatments against Plasmodium falciparum in vitro, suggesting it could be an alternative treatment option in malaria therapy .
Properties
IUPAC Name |
N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOIOWFYPCSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675836 | |
Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-30-6 | |
Record name | N-{4-[(7-Chloroquinolin-4-yl)amino]pentyl}-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does didesethyl chloroquine hydroxyacetamide interact with the chikungunya virus, and what are the potential downstream effects?
A: While the provided research abstract doesn't explicitly detail the interaction mechanism of this compound, it highlights that this chloroquine derivative demonstrates a superior binding affinity to the P23pro-zbd domain of the chikungunya virus compared to chloroquine itself []. This domain is crucial for viral replication as it influences RNA binding during this process []. Inhibiting this domain could potentially disrupt the virus's ability to replicate within infected cells. The research suggests that this compound, along with other chloroquine derivatives like cletoquine and hydroxychloroquine, could hold promise as potential inhibitors of the chikungunya virus [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.